molecular formula C22H21BrN2O4S B3987744 3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide

3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide

Cat. No.: B3987744
M. Wt: 489.4 g/mol
InChI Key: JAGYTBITKSWBJI-UHFFFAOYSA-N
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Description

3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide is a complex organic compound with a unique structure that combines bromine, methoxy, and sulfonamide functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide typically involves multi-step organic reactions. One common method includes the bromination of a suitable benzamide precursor, followed by sulfonamide formation and methoxylation. The reaction conditions often require the use of catalysts, solvents, and specific temperature controls to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to maintain consistent quality and output .

Chemical Reactions Analysis

Types of Reactions

3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This can be used to remove oxygen-containing groups or reduce double bonds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and sometimes catalysts to drive the reactions to completion .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield a compound with additional oxygen-containing groups, while substitution could introduce new functional groups at specific positions on the benzamide ring .

Scientific Research Applications

3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-bromo-N-{4-[(2,4-dimethylphenyl)sulfamoyl]phenyl}-4-methoxybenzamide involves its interaction with specific molecular targets. The sulfonamide group can form strong interactions with enzymes or receptors, potentially inhibiting their activity. The bromine and methoxy groups can also contribute to the compound’s binding affinity and specificity .

Properties

IUPAC Name

3-bromo-N-[4-[(2,4-dimethylphenyl)sulfamoyl]phenyl]-4-methoxybenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H21BrN2O4S/c1-14-4-10-20(15(2)12-14)25-30(27,28)18-8-6-17(7-9-18)24-22(26)16-5-11-21(29-3)19(23)13-16/h4-13,25H,1-3H3,(H,24,26)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JAGYTBITKSWBJI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NS(=O)(=O)C2=CC=C(C=C2)NC(=O)C3=CC(=C(C=C3)OC)Br)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H21BrN2O4S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

489.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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